molecular formula C8H15NO B14794027 [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

Cat. No.: B14794027
M. Wt: 141.21 g/mol
InChI Key: QDMDCGZXSSNONP-JAMMHHFISA-N
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Description

[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol is a chemical compound with a unique structure that includes a hexahydro-pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable precursor using sodium borohydride in methanol . The reaction conditions must be carefully controlled to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons.

Scientific Research Applications

[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol apart from similar compounds is its specific ring structure and the presence of the hydroxyl group, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2/t7-,8?/m0/s1

InChI Key

QDMDCGZXSSNONP-JAMMHHFISA-N

Isomeric SMILES

C1C[C@H]2CCC(N2C1)CO

Canonical SMILES

C1CC2CCC(N2C1)CO

Origin of Product

United States

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